[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
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Overview
Description
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the cyclocondensation of hydrazine with a carbonyl system . This method is commonly used for the preparation of pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete cyclization.
Chemical Reactions Analysis
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared to other pyrazole derivatives, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is used in Suzuki-Miyaura cross-coupling reactions.
3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-1-yl)benzamide): Known for its role as an HSP90 inhibitor.
These comparisons highlight the unique structural features and applications of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine, making it a valuable compound in various scientific fields.
Properties
CAS No. |
1856098-92-4 |
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Molecular Formula |
C11H22ClN3O |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
2-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c1-9(2)14-8-11(10(3)13-14)7-12-5-6-15-4;/h8-9,12H,5-7H2,1-4H3;1H |
InChI Key |
KZEALBSJWIYISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCOC)C(C)C.Cl |
Origin of Product |
United States |
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